molecular formula C17H15NO3 B10921098 3,5-Bis(4-methoxyphenyl)isoxazole CAS No. 52751-67-4

3,5-Bis(4-methoxyphenyl)isoxazole

Cat. No.: B10921098
CAS No.: 52751-67-4
M. Wt: 281.30 g/mol
InChI Key: OFUJZKSPFSYMPL-UHFFFAOYSA-N
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Description

3,5-Bis(4-methoxyphenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-methoxyphenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-methoxyphenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the isoxazole ring or its substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Bis(4-methoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(4-methoxyphenyl)isoxazole is unique due to the presence of methoxy groups on the phenyl rings. These methoxy groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

52751-67-4

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C17H15NO3/c1-19-14-7-3-12(4-8-14)16-11-17(21-18-16)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3

InChI Key

OFUJZKSPFSYMPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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